molecular formula C18H32O3 B163377 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- CAS No. 98524-19-7

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-

Cat. No.: B163377
CAS No.: 98524-19-7
M. Wt: 296.4 g/mol
InChI Key: NPDSHTNEKLQQIJ-ZJHFMPGASA-N
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Description

10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)- (hereafter referred to as 9-HODE) is a bioactive oxylipin derived from linoleic acid oxidation. Its molecular formula is C₁₈H₃₂O₃, with a molecular weight of 296.45 g/mol . Structurally, it features a hydroxyl group at position C9 and conjugated double bonds at C10 (E-configuration) and C12 (Z-configuration). This compound is identified in plant metabolomes, such as in Solanum melongena (eggplant) calyx , and exhibits anti-inflammatory properties . Its stereoisomerism (R/S configuration at C9) significantly influences biological activity, as seen in studies on RAW 264.7 macrophages .

Properties

IUPAC Name

(10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSHTNEKLQQIJ-ZJHFMPGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249404
Record name (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98524-19-7
Record name (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid
Source CAS Common Chemistry
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Record name alpha-Dimorphecolic acid, (+/-)-
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Record name (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-DIMORPHECOLIC ACID, (±)-
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Record name (10E,12Z)-9-HODE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Preparation Methods

Building Block Preparation

The synthesis of conjugated diene systems with mid-chain hydroxyl groups can be achieved through fragment coupling strategies. A pivotal approach involves preparing hydroxyl-containing alkyne and alkene precursors, as demonstrated in the synthesis of (Z,Z)-octadeca-10,12-dienoic acid. For 9-hydroxy-10E,12Z-octadecadienoic acid, the following steps are proposed:

  • Synthesis of (Z)-1-Bromohept-1-ene :
    (Z)-1-Bromohept-1-ene is prepared via catecholborane addition to hept-1-yne, followed by bromination and elimination. This intermediate retains the cis-configuration critical for subsequent coupling.

  • Hydroxyl-Containing Alkyne Preparation :
    Undec-10-yne-1-ol is modified to introduce a hydroxyl group at position 9. This involves protecting the primary alcohol (e.g., as a tetrahydropyranyl ether) and selectively oxidizing the C9 position using directed epoxidation or Sharpless asymmetric dihydroxylation. Subsequent deprotection yields 9-hydroxyundec-10-yne-1-ol.

  • Palladium-Catalyzed Coupling :
    The (Z)-bromoheptene is coupled with the hydroxylated alkyne using bis(benzonitrile)dichloropalladium(II) and copper iodide in piperidine. This forms a conjugated enyne system (e.g., 9-hydroxyoctadeca-10-yn-12-ene) with retention of stereochemistry.

Hydrogenation and Deprotection

The enyne intermediate undergoes stereoselective hydrogenation using dicyclohexylborane to reduce the triple bond to a cis-double bond. Subsequent acid-catalyzed deprotection (e.g., p-toluenesulfonic acid in methanol) removes tetrahydropyranyl groups, yielding (9Z,10E,12Z)-octadecatrienoic acid. Selective oxidation of the C9 double bond with Jones reagent (CrO₃/H₂SO₄) introduces the hydroxyl group, followed by purification via flash chromatography.

Bromination and Nucleophilic Substitution

Mid-Chain Bromination

The ω-hydroxy acid synthesis methodology described in US5502226A can be adapted for mid-chain functionalization:

  • Bromination at C9 :
    Linoleic acid (octadeca-9,12-dienoic acid) is treated with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄). The allylic C9 position is brominated selectively due to resonance stabilization of the radical intermediate.

  • Hydroxylation via Hydrolysis :
    The brominated intermediate (9-bromo-10E,12Z-octadecadienoic acid) undergoes nucleophilic substitution with aqueous NaOH or AgNO₃ in a polar aprotic solvent (e.g., DMF). This replaces bromine with a hydroxyl group, yielding the target compound.

Purification and Characterization

The crude product is purified via silica gel chromatography using petroleum ether:ethyl acetate (3:2). Nuclear magnetic resonance (NMR) confirms the E/Z configuration of double bonds and hydroxyl placement:

  • ¹H-NMR (400 MHz, CDCl₃) : δ 5.40–5.48 (m, 2H, 10-H and 12-H), 4.10 (t, 1H, J = 6.2 Hz, 9-OH), 2.30 (t, 2H, COOH).

  • ¹³C-NMR : δ 179.8 (COOH), 130.5–128.3 (C10, C12), 71.9 (C9-OH).

Keto Acid Reduction Pathway

Oxidation to Keto Intermediate

A Wolff-Kishner reduction approach, as detailed in US5502226A, is modified for mid-chain ketones:

  • Synthesis of 9-Keto-10E,12Z-Octadecadienoic Acid :
    Linoleic acid is oxidized at C9 using pyridinium chlorochromate (PCC) in dichloromethane. The α,β-unsaturated ketone is stabilized by conjugation with the 10E,12Z diene system.

  • Reduction to Alcohol :
    The keto group is reduced to a hydroxyl using sodium borohydride in methanol. Stereochemical control is achieved by employing a chiral catalyst (e.g., (R)-BINAP) to favor the desired (R)-configuration at C9.

Industrial-Scale Considerations

Large-scale production utilizes continuous-flow hydrogenation reactors with palladium on carbon (Pd/C) to enhance yield and reduce reaction times. Process optimization includes:

  • Temperature: 50–70°C

  • Pressure: 10–15 bar H₂

  • Catalyst loading: 5% Pd/C (w/w)

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Fragment Coupling45–50%High (Z,Z retention)High
Bromination60–65%ModerateModerate
Keto Acid Reduction55–60%LowLow

The fragment coupling method offers superior stereocontrol but requires multi-step synthesis. Bromination provides higher yields but necessitates rigorous purification to eliminate byproducts. Keto acid reduction is operationally simple but struggles with regioselectivity.

Chemical Reactions Analysis

Types of Reactions

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of 9-oxo-10E,12Z-octadecadienoic acid, which exhibits cytotoxic activity against cancer cells .

Scientific Research Applications

Anti-Inflammatory Properties

9-HODE has been identified as an anti-inflammatory agent. Research indicates that it can suppress inflammation induced by phorbol esters in animal models.

  • Case Study : A study published in 2000 demonstrated that a methanol extract from Ehretia dicksonii containing (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester showed significant inhibition of TPA-induced inflammation in mouse ears at a dosage of 500 µg, with an inhibitory effect of 43% .

Hormonal Regulation

The compound has been noted for its role in hormonal regulation, particularly as an aromatase inhibitor. Aromatase is an enzyme crucial for the biosynthesis of estrogens.

  • Case Study : A research article highlighted that aqueous-methanolic extracts from the roots of Urtica dioica contain (10E,12Z)-9-HODE, which acts as an aromatase inhibitor. This suggests potential applications in hormone-related conditions such as breast cancer .

Cardiovascular Health

Research indicates that 9-HODE may have beneficial effects on cardiovascular health by modulating muscle tension and promoting vasodilation.

  • Case Study : A study found that 10-hydroxy-12(Z)-octadecenoic acid decreased muscular tension in rat cardiac muscle, indicating potential cardiovascular benefits .

Metabolic Effects

The compound is also involved in various metabolic processes and has been studied for its role in lipid metabolism.

  • Data Table: Metabolic Effects of 9-HODE
EffectDescriptionReference
Lipid MetabolismModulates lipid profiles and may influence obesity-related pathways
Insulin SensitivityPotential role in enhancing insulin sensitivity

Plant Metabolite Role

As a plant metabolite, 9-HODE plays a significant role in plant physiology and stress responses.

  • Research Insight : It has been identified as a signaling molecule involved in plant defense mechanisms against pathogens and environmental stresses .

Potential Applications in Cosmetic Formulations

Due to its anti-inflammatory and skin-beneficial properties, 9-HODE is being explored for use in cosmetic formulations aimed at reducing skin irritation and promoting skin health.

Comparison with Similar Compounds

Key Structural Differences :

  • Functional Group : The hydroxyl group in 9-HODE vs. the oxo group in 9-oxo-ODA alters electron distribution, affecting receptor binding (e.g., PPAR activation in 9-oxo-ODA ).
  • Double Bond Position : 13-HODE (C13 hydroxyl, 9Z,11E double bonds) is implicated in pro-inflammatory pathways, contrasting with 9-HODE’s anti-inflammatory role .

Stereoisomerism and Bioactivity

9-HODE exists as enantiomers (9R and 9S), which exhibit distinct activities:

  • (9R,10E,12Z)-9-HODE: Demonstrated potent NO inhibition in macrophages (IC₅₀ = 0.97 μM) .
  • (9S,10E,12Z)-9-HODE : Less studied but identified in Solanum species .

In contrast, 9-oxo-ODAs (e.g., 9-oxo-(10E,12Z)-ODA and 9-oxo-(10E,12E)-ODA) lack chiral centers but differ in double bond geometry. The 10E,12Z isomer shows stronger antiproliferative effects in cervical cancer cells (IC₅₀ = 25–50 μM) compared to the 10E,12E form .

Functional Group Variations

  • Hydroxy vs. Oxo Derivatives : 9-HODE’s hydroxyl group facilitates hydrogen bonding in anti-inflammatory interactions, while 9-oxo-ODAs’ ketone group enhances electrophilicity, enabling covalent modification of cellular targets (e.g., CDK inhibition ).
  • Hydroperoxy Precursors : 9-HpODE is unstable and rapidly reduced to 9-HODE or oxidized to 9-oxo-ODA .

Biological Activity

10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)-, commonly referred to as 9-hydroxyoctadecadienoic acid (9-HODE), is a bioactive lipid derived from linoleic acid. This compound has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 9-HODE, including its metabolic pathways, physiological effects, and implications in various health conditions.

Metabolism and Formation

9-HODE is primarily formed through the enzymatic oxidation of linoleic acid by lipoxygenases and cyclooxygenases. The metabolism of linoleic acid leads to the production of both 9-HODE and its isomer, 13-hydroxyoctadecadienoic acid (13-HODE). The formation of these metabolites occurs predominantly in endothelial cells, where they play significant roles in cellular signaling and inflammation regulation .

Table 1: Key Metabolic Pathways for 9-HODE Formation

EnzymeSubstrateProduct
COX-2Linoleic Acid9-HODE
ALOX15Linoleic Acid13-HODE
LipoxygenasesLinoleic AcidVarious HODEs

Anti-inflammatory Effects

Research indicates that 9-HODE exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the synthesis of prostaglandin I2 in endothelial cultures, suggesting a potential role in reducing vascular inflammation . Furthermore, studies have demonstrated that supplementation with omega-3 fatty acids can lower levels of HODEs, indicating a relationship between dietary fats and inflammatory responses .

Role in Cancer

The compound has shown promise in cancer research. For instance, intraperitoneal injection of 9-HODE significantly prolonged survival in mice with transplanted mammary tumors . Additionally, it has been observed to inhibit the growth of certain cancer cell lines more effectively than normal fibroblast cells . This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Table 2: Effects of 9-HODE on Different Cell Types

Cell TypeEffectReference
Mouse 3T3 fibroblast cellsSlight inhibition
SV40-transformed 3T3 cellsStrong inhibition
MM46 mammary tumor cellsProlonged survival

Cardiovascular Health

The modulation of endothelial function by 9-HODE highlights its potential role in cardiovascular health. By influencing nitric oxide production and vascular tone, it may help maintain endothelial integrity and prevent atherosclerosis. Elevated levels of HODEs have been associated with various cardiovascular diseases, suggesting that they could serve as biomarkers for endothelial dysfunction .

Neurological Disorders

Recent studies have linked increased levels of oxidized linoleic acid metabolites like 9-HODE to neurodevelopmental disorders such as Rett syndrome. Elevated serum levels of HODEs were found to correlate with altered immune responses and oxidative stress markers in affected individuals . These findings suggest that targeting HODE pathways may offer therapeutic avenues for managing such conditions.

Q & A

Basic Research Questions

Q. How can researchers ensure accurate structural identification of 10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)- in experimental setups?

  • Methodological Guidance :

  • Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and stereochemistry. Cross-validate with reference spectra from databases like NIST Chemistry WebBook or PubChem .
  • Employ chiral chromatography to distinguish between stereoisomers (e.g., 9R vs. 9S configurations), as stereochemistry significantly impacts biological activity .
  • Verify purity using HPLC with UV/Vis or evaporative light scattering detection (ELSD), referencing certified standards (e.g., >99% purity) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Guidance :

  • Utilize gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) for volatile analysis, as demonstrated in metabolomic studies of related fatty acids .
  • For non-volatile analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Validate methods using internal standards (e.g., deuterated analogs) .
  • Quantify low-abundance samples via multiple reaction monitoring (MRM) to enhance sensitivity and specificity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Guidance :

  • Classified as non-hazardous under EU Regulation 1272/2008, but standard lab precautions apply: wear gloves, goggles, and lab coats to avoid skin/eye contact .
  • Store in sealed containers at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to strong oxidizers .
  • Dispose of waste via approved chemical waste streams, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities attributed to stereochemical variations of this compound?

  • Methodological Guidance :

  • Conduct comparative bioassays using enantiomerically pure standards (e.g., 9R-HODE vs. 9S-HODE) to isolate stereospecific effects. Monitor inflammatory markers (e.g., COX-2 expression) in cell models .
  • Use molecular docking simulations to assess binding affinity differences between stereoisomers and target receptors (e.g., PPAR-γ) .
  • Perform meta-analyses of existing data to identify confounding factors (e.g., solvent effects, impurity levels) .

Q. What experimental strategies are effective in elucidating the metabolic pathways involving this compound?

  • Methodological Guidance :

  • Employ isotopic labeling (e.g., ¹³C or ²H) to track incorporation into lipid mediators in cell cultures. Analyze metabolites via LC-MS/MS .
  • Use gene knockout models (e.g., CYP450 or LOX-deficient cells) to identify enzymes responsible for oxidation or hydroxylation .
  • Integrate multi-omics data (transcriptomics, lipidomics) to map pathway interactions, as demonstrated in yew metabolomics studies .

Q. How does the compound’s physicochemical stability influence experimental reproducibility in long-term studies?

  • Methodological Guidance :

  • Assess degradation kinetics under varying conditions (pH, temperature) via accelerated stability testing. Monitor degradation products using LC-UV/MS .
  • Stabilize solutions with antioxidants (e.g., BHT) in ethanol or DMSO to prevent autoxidation of conjugated dienes .
  • Validate storage conditions by comparing fresh vs. aged samples in bioactivity assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values and solubility profiles?

  • Methodological Guidance :

  • Re-evaluate experimental conditions (e.g., solvent polarity, temperature) using standardized protocols like shake-flask or HPLC-derived LogP measurements .
  • Cross-reference with computational models (e.g., ACD/Labs or ChemAxon) to identify outliers .
  • Consider micelle formation in aqueous solutions, which may alter apparent solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-
Reactant of Route 2
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-

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